1-Bromo-3-(difluoromethyl)-2-fluoro-5-methylbenzene
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Overview
Description
1-Bromo-3-(difluoromethyl)-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C8H6BrF3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, difluoromethyl, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(difluoromethyl)-2-fluoro-5-methylbenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3-(difluoromethyl)-2-fluoro-5-methylbenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at a low temperature to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like distillation or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(difluoromethyl)-2-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-(difluoromethyl)-2-fluoro-5-methylphenylamine or 3-(difluoromethyl)-2-fluoro-5-methylphenol.
Oxidation: Formation of 3-(difluoromethyl)-2-fluoro-5-methylbenzoic acid.
Reduction: Formation of 1-bromo-3-(methyl)-2-fluoro-5-methylbenzene.
Scientific Research Applications
1-Bromo-3-(difluoromethyl)-2-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethyl)-2-fluoro-5-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets would vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
- 1-Bromo-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)benzene
- 1-Bromo-3-(difluoromethyl)-2-fluoro-4-methylbenzene
Uniqueness
1-Bromo-3-(difluoromethyl)-2-fluoro-5-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and methyl groups, along with bromine and fluorine atoms, makes it a versatile compound for various synthetic applications. Its unique structure also influences its reactivity and interactions with other molecules, making it valuable for research and industrial purposes.
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-2-fluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSURGKSWVOXGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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